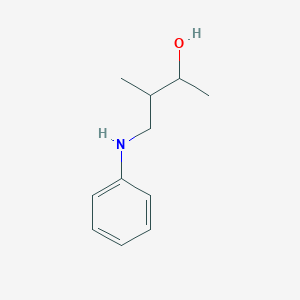
1-Oxacycloundec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacycloundec-3-en-2-one is an organic compound with a unique structure characterized by an eleven-membered ring containing an oxygen atom and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxacycloundec-3-en-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with an oxidizing agent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxacycloundec-3-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Oxidation Products: Oxides, peroxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, nucleophilic substitution products.
Aplicaciones Científicas De Investigación
1-Oxacycloundec-3-en-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Oxacycloundec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Oxacycloundec-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
1-Azacyclotridec-3-en-2-one: This compound contains a nitrogen atom in place of the oxygen atom, leading to different chemical properties and reactivity.
Oxa-spirocycles: These compounds have a spirocyclic structure with an oxygen atom, which can enhance water solubility and reduce lipophilicity compared to this compound.
Propiedades
Número CAS |
83637-47-2 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-oxacycloundec-3-en-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-8-6-4-2-1-3-5-7-9-12-10/h6,8H,1-5,7,9H2 |
Clave InChI |
ALLIUWNOOAYCQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC=CC(=O)OCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
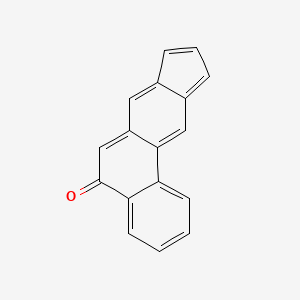
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)


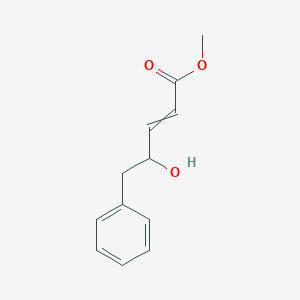
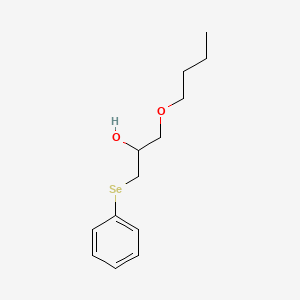



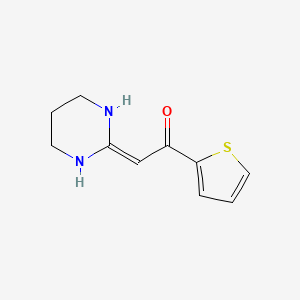
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
